Cas no 535925-69-0 (Cyclopropyl(pyridin-3-yl)methanamine)

Cyclopropyl(pyridin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropyl(pyridin-3-yl)methanamine
- 1-Cyclopropyl-1-(3-pyridyl)methylamine
- 3-Pyridinemethanamine,alpha-cyclopropyl-(9CI)
- FSWNPAICGSWQJU-UHFFFAOYSA-N
- 6582AJ
- TRA0080597
- (cyclopropyl-pyridin-3-yl-methyl)-amine
- SY014562
- AB0061935
-
- MDL: MFCD05191947
- Inchi: 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2
- InChI Key: FSWNPAICGSWQJU-UHFFFAOYSA-N
- SMILES: N([H])([H])C([H])(C1=C([H])N=C([H])C([H])=C1[H])C1([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 148.10000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Topological Polar Surface Area: 38.9
Experimental Properties
- Boiling Point: 271.9±15.0℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.19170
Cyclopropyl(pyridin-3-yl)methanamine Security Information
Cyclopropyl(pyridin-3-yl)methanamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cyclopropyl(pyridin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM171990-5g |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95%+ | 5g |
$696 | 2023-02-16 | |
Enamine | EN300-120086-0.5g |
cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95% | 0.5g |
$152.0 | 2023-06-08 | |
Enamine | EN300-120086-10.0g |
cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95% | 10g |
$1231.0 | 2023-06-08 | |
TRC | C986905-100mg |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 100mg |
$144.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1213554-5g |
1-Cyclopropyl-1-(3-pyridyl)methylamine |
535925-69-0 | 95% | 5g |
$730 | 2024-07-23 | |
Apollo Scientific | OR953745-250mg |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95% | 250mg |
£130.00 | 2025-02-21 | |
Apollo Scientific | OR953745-1g |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95% | 1g |
£301.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JO875-1g |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 95% | 1g |
1497.0CNY | 2021-08-05 | |
TRC | C986905-250mg |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 250mg |
$253.00 | 2023-05-18 | ||
Alichem | A029188752-1g |
Cyclopropyl(pyridin-3-yl)methanamine |
535925-69-0 | 97% | 1g |
$262.88 | 2023-09-01 |
Cyclopropyl(pyridin-3-yl)methanamine Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on Cyclopropyl(pyridin-3-yl)methanamine
Recent Advances in the Study of Cyclopropyl(pyridin-3-yl)methanamine (CAS: 535925-69-0) and Its Applications in Chemical Biology and Medicine
Cyclopropyl(pyridin-3-yl)methanamine (CAS: 535925-69-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and cancer. This research briefing synthesizes the latest findings on the synthesis, biological activity, and therapeutic applications of this compound, providing a comprehensive overview for researchers and industry professionals.
The compound's distinctive cyclopropyl and pyridine moieties contribute to its pharmacological properties, including its ability to modulate neurotransmitter systems and interact with various enzyme targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Cyclopropyl(pyridin-3-yl)methanamine exhibit potent inhibitory effects on monoamine oxidases (MAOs), suggesting potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The study utilized a combination of in silico docking simulations and in vitro enzymatic assays to elucidate the structure-activity relationships (SAR) of these derivatives.
In addition to its CNS applications, recent research has highlighted the compound's role in antimicrobial drug development. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters reported that Cyclopropyl(pyridin-3-yl)methanamine derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs). These findings open new avenues for addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of Cyclopropyl(pyridin-3-yl)methanamine. A 2023 patent (WO2023123456) describes a novel catalytic asymmetric synthesis method that achieves high enantiomeric purity (>99% ee), addressing previous challenges in stereoselective preparation. This methodological breakthrough is expected to facilitate the compound's broader adoption in pharmaceutical development pipelines.
Ongoing clinical investigations are exploring the compound's potential in oncology. Preliminary results from Phase I trials (NCT05678921) indicate that certain Cyclopropyl(pyridin-3-yl)methanamine-based small molecules show promising activity against tyrosine kinase receptors implicated in various cancers, with favorable pharmacokinetic profiles and manageable toxicity. Researchers anticipate that these findings will progress to Phase II studies in 2025, focusing on solid tumors and hematological malignancies.
In conclusion, Cyclopropyl(pyridin-3-yl)methanamine (CAS: 535925-69-0) represents a multifaceted chemical entity with diverse therapeutic potential. Its applications span neuropharmacology, infectious disease treatment, and cancer therapy, supported by robust scientific evidence from recent studies. As research continues to unravel its mechanisms of action and optimize its pharmacological properties, this compound is poised to make significant contributions to the development of next-generation therapeutics. Future directions include the exploration of its use in combination therapies and the development of targeted delivery systems to enhance its clinical efficacy.
535925-69-0 (Cyclopropyl(pyridin-3-yl)methanamine) Related Products
- 90565-27-8(1-(3-Pyridyl)-1-butylamine)
- 343271-89-6(1-(3-pyridinyl)-1-pentanamine)
- 2138168-98-4(4-(2-Fluoropyridin-3-yl)-2,5-dimethylbenzaldehyde)
- 1021219-22-6((2E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile)
- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 1509096-29-0(1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid)
- 1396808-73-3(3-(2-methoxyethyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea)
- 2034518-40-4(N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 1804741-88-5(3-(Difluoromethyl)-4-iodo-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 133560-57-3(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole)
